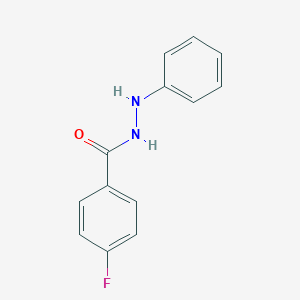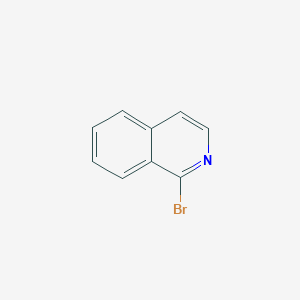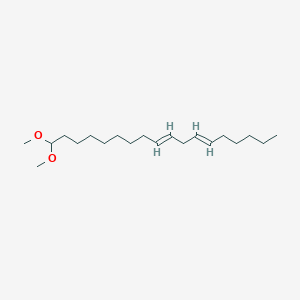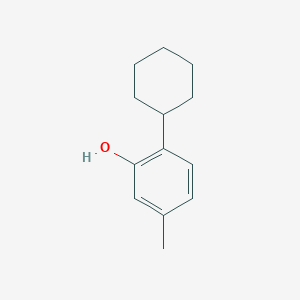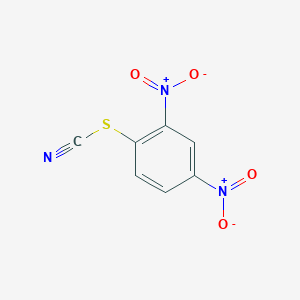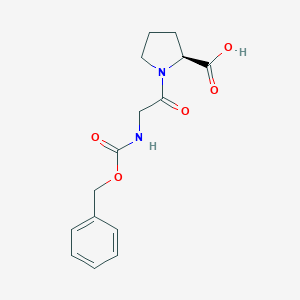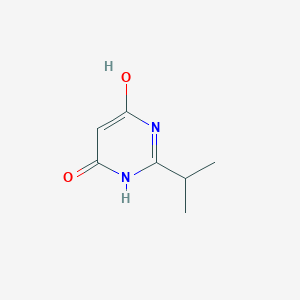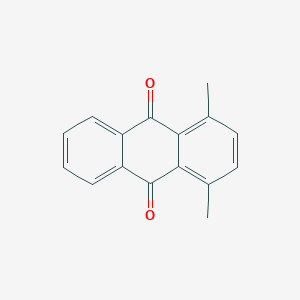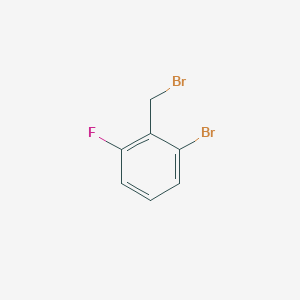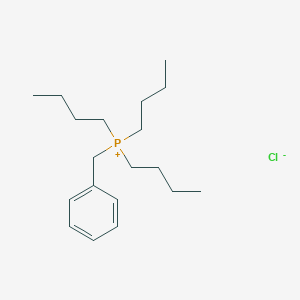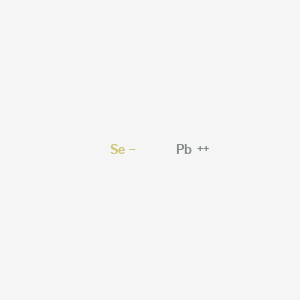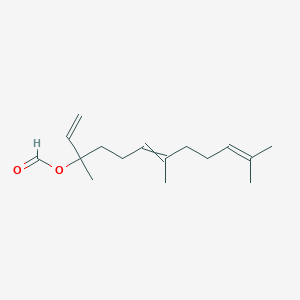
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate, also known as Geranyl formate, is a natural organic compound that is commonly found in various plants, fruits, and essential oils. It is a colorless liquid with a pleasant floral aroma and is widely used in the fragrance and flavor industry. Geranyl formate has also been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology.
Mechanism Of Action
The mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is not fully understood. However, it is believed that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exerts its biological effects by modulating various signaling pathways in cells, including the NF-κB and MAPK signaling pathways. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Biochemical And Physiological Effects
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exhibits antimicrobial activity against various bacteria and fungi. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has also been shown to exhibit antioxidant and anti-inflammatory properties. In addition, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to inhibit the activity of acetylcholinesterase and tyrosinase, which are enzymes involved in the pathogenesis of Alzheimer's disease and skin pigmentation disorders, respectively.
Advantages And Limitations For Lab Experiments
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate also exhibits low toxicity and is relatively inexpensive compared to other compounds. However, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has some limitations for use in lab experiments. It has a low solubility in water, which can limit its use in aqueous systems. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is also volatile, which can make it difficult to handle and store.
Future Directions
There are several future directions for the study of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate. One potential direction is the exploration of its potential applications in the treatment of cancer. In vitro studies have shown that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exhibits anticancer activity against various cancer cell lines. Another potential direction is the study of its potential applications in the treatment of skin pigmentation disorders. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. Finally, the study of the mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is an important future direction, as it will provide insights into its biological effects and potential applications.
Synthesis Methods
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate can be synthesized through various methods, including esterification of geraniol with formic acid, direct condensation of geranyl alcohol with formic acid, and transesterification of geranyl acetate with formic acid. Among these methods, the esterification of geraniol with formic acid is the most commonly used method for the synthesis of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate.
Scientific Research Applications
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology. In chemistry, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is used as a starting material for the synthesis of various organic compounds, including terpenoids and esters. In biology, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. In pharmacology, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
1112-99-8 |
|---|---|
Product Name |
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate |
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-1,6,10-trien-3-yl formate |
InChI |
InChI=1S/C16H26O2/c1-6-16(5,18-13-17)12-8-11-15(4)10-7-9-14(2)3/h6,9,11,13H,1,7-8,10,12H2,2-5H3 |
InChI Key |
GJPVEZJRYIBIOD-RBFDBLARSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@@](C)(C=C)OC=O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
Other CAS RN |
1112-99-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



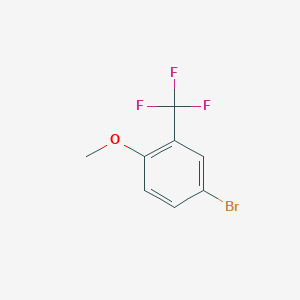
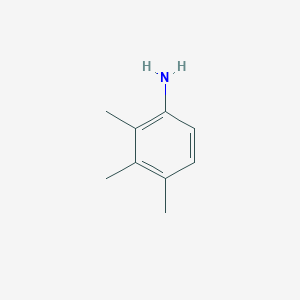
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)
